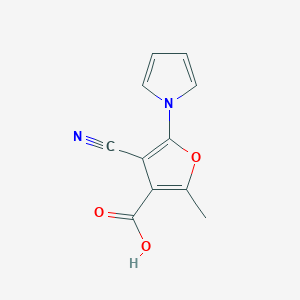

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

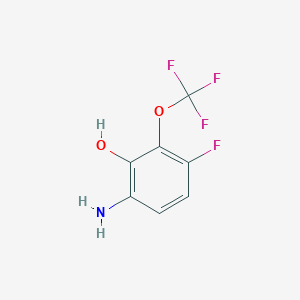

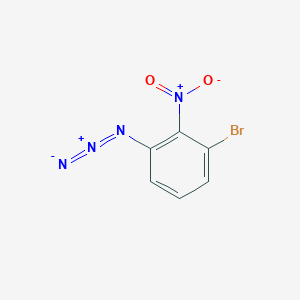

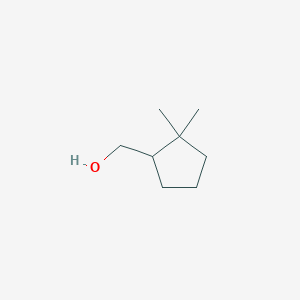

“4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This results in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring, a furan ring, and a carboxylic acid group . The InChI code for this compound is 1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.2 . It is a powder at room temperature .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

Synthetic Applications in Heterocyclic Chemistry : Compounds containing furan and pyrrole moieties, such as 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid, serve as key intermediates in the synthesis of heterocycles. Their high reactivity, particularly due to the presence of cyano groups, enables the preparation of diverse structures, including those with antibacterial properties. For example, polycyano compounds have been utilized as starting materials for synthesizing various heterocycles, demonstrating the synthetic potential of these compounds in generating structures containing furan, pyrrole, and pyridine fragments (Khil, Garmash, & Kaminskii, 2016).

Development of Antimicrobial Agents : The reactivity of furan and pyrrole derivatives has been explored for developing compounds with promising antimicrobial activities. For instance, thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole have been synthesized and shown to possess antimicrobial properties (Hassan, 2007).

Medicinal Chemistry and Biological Activity

Pharmacological Investigations : While direct information on the specific compound "this compound" was not found in the context of medicinal applications, related compounds exhibit a range of biological activities. Research into substituted furan and pyrrole derivatives includes studies on their potential as pharmacological agents, demonstrating the relevance of these chemical frameworks in drug development processes. Compounds synthesized from related chemical structures have been investigated for their analgesic and antimicrobial properties, illustrating the broad potential of furan and pyrrole derivatives in therapeutic applications (Siwek et al., 2008).

Material Science and Dye Development

Applications in Dye-Sensitized Solar Cells : The structurally related compounds, particularly those incorporating furan and pyrrole rings, have been explored for their utility in dye-sensitized solar cells (DSSCs). Theoretical studies on T-shaped organic dyes incorporating furan as the π group and cyanoacrylic acid as acceptor reveal insights into optimizing electrical and optical properties for solar energy conversion, highlighting the potential of furan-pyrrole-based compounds in renewable energy technologies (Zhang et al., 2018).

将来の方向性

The future directions for research on “4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” and other pyrrole-containing compounds are promising. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

特性

IUPAC Name |

4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJZLONZUHJCAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)N2C=CC=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2773847.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)